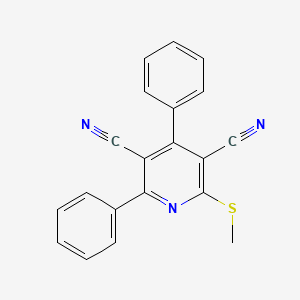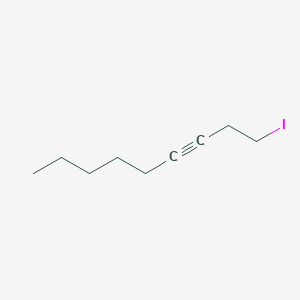
1-Iodonon-3-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodonon-3-yne is an organic compound characterized by the presence of an iodine atom attached to a nonyne backbone. This compound belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The molecular formula for this compound is C9H15I, and it is known for its unique reactivity due to the presence of both the iodine atom and the alkyne group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Iodonon-3-yne can be synthesized through various methods. One common approach involves the halogenation of nonyne using iodine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, ensuring the selective introduction of the iodine atom at the desired position on the nonyne backbone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Iodonon-3-yne undergoes a variety of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The carbon-carbon triple bond can participate in addition reactions with various reagents, leading to the formation of different products.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to yield alkanes or alkenes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically under mild conditions.
Addition Reactions: Reagents like hydrogen halides (e.g., HBr, HCl) or halogens (e.g., Br2, Cl2) are used under controlled conditions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed:
Substitution Reactions: Products include azides, nitriles, and other substituted derivatives.
Addition Reactions: Products include haloalkenes and dihalides.
Oxidation and Reduction Reactions: Products include ketones, carboxylic acids, alkanes, and alkenes.
Wissenschaftliche Forschungsanwendungen
1-Iodonon-3-yne has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is utilized in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Research into potential therapeutic applications, including the development of novel drugs and diagnostic agents.
Industry: It is employed in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism by which 1-Iodonon-3-yne exerts its effects involves the interaction of the iodine atom and the alkyne group with various molecular targets. The iodine atom can participate in halogen bonding, influencing the reactivity and stability of the compound. The alkyne group can undergo addition reactions, forming new bonds and altering the molecular structure. These interactions can affect biochemical pathways and cellular processes, making the compound valuable in research and development.
Vergleich Mit ähnlichen Verbindungen
1-Bromonon-3-yne: Similar in structure but with a bromine atom instead of iodine.
1-Chloronon-3-yne: Contains a chlorine atom in place of iodine.
1-Fluoronon-3-yne: Features a fluorine atom instead of iodine.
Uniqueness: 1-Iodonon-3-yne is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine contribute to different chemical behavior, making this compound a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
85612-95-9 |
|---|---|
Molekularformel |
C9H15I |
Molekulargewicht |
250.12 g/mol |
IUPAC-Name |
1-iodonon-3-yne |
InChI |
InChI=1S/C9H15I/c1-2-3-4-5-6-7-8-9-10/h2-5,8-9H2,1H3 |
InChI-Schlüssel |
SSMHRWBEGJTRIC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC#CCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




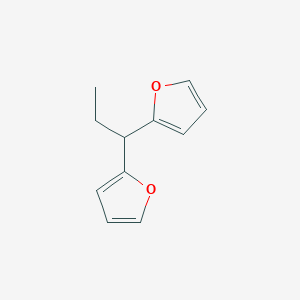
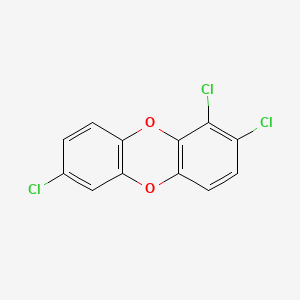
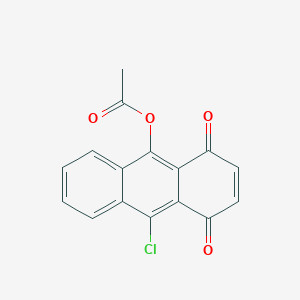


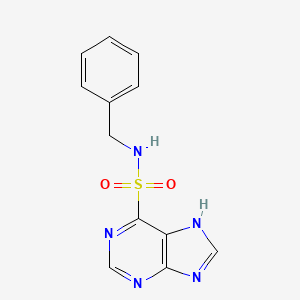
![2-[(2,2-Dimethylhydrazinyl)-phenoxyphosphinothioyl]-1,1-dimethylhydrazine](/img/structure/B14412634.png)
![2-[[2-chloroethyl(nitroso)carbamoyl]amino]-N,3-diphenylpropanamide](/img/structure/B14412647.png)

![5-[Chloro(dimethyl)silyl]pentyl 2-methylprop-2-enoate](/img/structure/B14412664.png)
